molecular formula C19H17ClN4O2S B2840020 2-(2-chlorophenyl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide CAS No. 1171555-08-0

2-(2-chlorophenyl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide

Cat. No. B2840020
CAS RN: 1171555-08-0
M. Wt: 400.88
InChI Key: HNSHWMNFSXWGEQ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C19H17ClN4O2S and its molecular weight is 400.88. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chlorophenyl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chlorophenyl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Routes and Chemical Reactivity

Research on similar compounds often explores synthetic routes and chemical reactivity, focusing on the development of methodologies for synthesizing complex heterocyclic compounds. For instance, studies have described synthetic processes for creating pyrazolo[3,4-b]pyridines and related structures, highlighting oxidation reactions and the characterization of products through spectroscopic methods and X-ray crystallography (Pailloux et al., 2007). Such research lays the groundwork for generating compounds with potential applications in material science, catalysis, and as intermediates in pharmaceutical synthesis.

Antimicrobial and Antioxidant Activities

Compounds with pyrazolo[3,4-b]pyridine cores have been evaluated for their biological activities, including antimicrobial and antioxidant properties. For example, novel thiohydrazonates and pyrazolo[3,4-b]pyridines have been synthesized and assessed for their antimicrobial effectiveness, with some showing significant inhibitory activity against bacterial strains (Mekky & Sanad, 2019). Additionally, the antioxidant capabilities of related compounds have been investigated, suggesting their potential in combating oxidative stress-related diseases (Chkirate et al., 2019).

Antitumor Activities

The search for new anticancer agents has led to the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives and their analogs. Some studies have focused on synthesizing novel derivatives and assessing their antitumor properties, with certain compounds showing promising activities against various cancer cell lines (Hamama et al., 2013). This research area is particularly important for the development of new chemotherapeutic agents.

Crystal Structure and Molecular Docking Studies

The analysis of the crystal structure and molecular docking studies of related compounds provides insights into their potential as ligands for binding to biological targets. Such studies contribute to the design of molecules with enhanced biological activities, laying the foundation for drug discovery and development (Quiroga et al., 1999).

properties

IUPAC Name

2-(2-chlorophenyl)-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c1-24-19-17(12(10-16(26)22-19)14-7-4-8-27-14)18(23-24)21-15(25)9-11-5-2-3-6-13(11)20/h2-8,12H,9-10H2,1H3,(H,22,26)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSHWMNFSXWGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)NC(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide

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